Calcium carbonate-13C (13CaCO3) is a highly stable, solid-state isotopic precursor and analytical standard characterized by a 13C isotopic enrichment typically exceeding 99 atom% [1]. In scientific procurement, it is primarily sourced as a bench-stable, easily handled alternative to gaseous 13CO2 and as a direct biological or geochemical additive [2]. By retaining the fundamental physicochemical properties, solubility profile, and low toxicity of natural calcium carbonate, this labeled compound allows researchers to introduce a traceable carbon mass shift into complex systems without altering the underlying reaction kinetics, cellular viability, or mineralogical phase equilibria [3].
Substituting 13CaCO3 with generic, unlabeled calcium carbonate eliminates the isotopic mass shift required for Isotope Ratio Mass Spectrometry (IRMS) and Nuclear Magnetic Resonance (NMR) detection, making it impossible to distinguish exogenously added carbon from endogenous background carbon in metabolic or geochemical fluxes [1]. Attempting to substitute with alternative solid 13C precursors, such as Barium carbonate-13C (Ba13CO3), introduces significant heavy metal toxicity that disrupts cell viability in in vivo metabolic studies and alters precipitation kinetics in mineralogical assays [2]. Furthermore, while direct 13CO2 gas is a theoretical substitute, its procurement necessitates pressurized gas cylinders, regulators, and complex mass flow infrastructure, whereas 13CaCO3 enables precise, on-demand 13CO2 generation via simple acid addition in remote or small-scale enclosed systems [3].
In metabolic engineering studies tracking the reductive TCA pathway, such as polymalate synthesis in Physarum polycephalum or Aureobasidium pullulans, 13CaCO3 is added directly to the culture medium [1]. Unlike Ba13CO3, which releases toxic Ba2+ ions that severely inhibit cellular growth, 13CaCO3 provides both the 13C carbon source and a physiologically compatible pH buffering agent [2]. This dual functionality allows for normal biomass accumulation while enabling the measurable generation of 13C-labeled metabolites, a result unattainable with heavy-metal carbonate alternatives [1].
| Evidence Dimension | Biological viability and buffering during direct media supplementation |
| Target Compound Data | Supports robust microbial growth and target metabolite enrichment |
| Comparator Or Baseline | Ba13CO3 |
| Quantified Difference | Complete growth inhibition (toxicity) with Barium vs. normal growth and buffering with Calcium |
| Conditions | In vivo microbial culture media (e.g., fungal or plasmodial growth) |
For in vivo metabolic tracing, buyers must procure the calcium salt to avoid heavy metal toxicity while simultaneously maintaining pH buffering and isotopic delivery.
Field-based whole-crown 13C-pulse labeling and closed-mesocosm mycorrhizal studies utilize 13CaCO3 as a highly portable solid precursor for 13CO2 generation [1]. By injecting an acid (e.g., 1M H2SO4 or HCl) into a closed chamber containing a known mass of 13CaCO3 (e.g., 2g of 99 atom% 13C), researchers achieve a controlled, immediate release of 13CO2 [2]. This method entirely bypasses the need for pressurized 13CO2 gas cylinders, regulators, and mass flow controllers, dramatically simplifying the logistical footprint of the experiment [1].
| Evidence Dimension | Setup complexity and portability for 13CO2 dosing |
| Target Compound Data | 100% conversion to 13CO2 via ambient-pressure acid injection in closed chambers |
| Comparator Or Baseline | 13CO2 gas cylinders |
| Quantified Difference | Eliminates high-pressure cylinder requirements, specialized valving, and flow meters |
| Conditions | Remote field labeling or small-scale laboratory mesocosms |
Procurement of this solid precursor drastically simplifies logistical requirements and reduces equipment costs for controlled-environment isotopic labeling.
In studies of concurrent silicate dissolution and calcite precipitation (e.g., modeling CO2 storage in basalt aquifers), doping initial experimental solutions with solid 13CaCO3 allows for the precise tracking of carbon fluxes using MC-ICP-MS or IRMS[1]. Using standard, unlabeled CaCO3 fails to distinguish between newly precipitated carbonate and the starting material. The 99 atom% 13C enrichment of the target compound provides a massive signal-to-noise ratio, enabling the quantification of unidirectional reaction rates that are approximately two orders of magnitude slower than far-from-equilibrium rates[1].
| Evidence Dimension | Isotopic resolution of concurrent precipitation/dissolution rates |
| Target Compound Data | Clear isotopic mass shift enabling calculation of near-equilibrium unidirectional rates |
| Comparator Or Baseline | Unlabeled CaCO3 |
| Quantified Difference | Enables detection of near-equilibrium reaction rates (undetectable with unlabeled material due to background interference) |
| Conditions | Batch reactor systems at 60 °C, pH ~8.3 |
For carbon sequestration and mineral weathering models, procuring the 13C-labeled compound is mandatory to resolve complex, simultaneous dissolution and precipitation kinetics.
13CaCO3 serves as a critical carbon source and solvent medium in static high-pressure, high-temperature (HPHT) experiments for synthesizing 13C-enriched diamond[1]. At extreme mantle-like conditions (e.g., up to 43 GPa and 3900 K), the carbonate melt facilitates the transformation of graphite to diamond. The use of 13CaCO3 over other carbonates ensures compatibility with mantle silicate assemblages while delivering the essential isotopic label required for downstream Raman and NMR characterization of the resulting superhard materials [1].
| Evidence Dimension | Precursor suitability for HPHT diamond synthesis |
| Target Compound Data | Acts as both the carbon source and carbonate melt solvent at >10 GPa and >1800 °C |
| Comparator Or Baseline | Unlabeled graphite or incompatible heavy-metal carbonates |
| Quantified Difference | Provides necessary solvent properties plus the isotopic label for structural characterization |
| Conditions | Static high-pressure, high-temperature experiments (mantle condition simulations) |
Materials scientists and petrologists procure this specific labeled carbonate to accurately simulate deep-earth diamond formation and engineer isotopically pure carbon materials.
Because it provides a non-toxic, biologically compatible source of 13C, this compound is the optimal choice for supplementing microbial and fungal culture media to trace carbon fluxes through the TCA cycle and related metabolic pathways [1].
For whole-crown pulse labeling and mesocosm studies where transporting pressurized gas cylinders is logistically prohibitive, 13CaCO3 is the preferred solid precursor, allowing for rapid, on-demand 13CO2 generation via simple acid injection [2].
In mineralogical studies simulating CO2 storage in basalt aquifers, doping reactors with 13CaCO3 is essential to distinguish between newly precipitated calcite and background carbonate, enabling the measurement of near-equilibrium reaction rates [3].
In high-pressure, high-temperature (HPHT) petrology and materials science, 13CaCO3 is utilized as both a carbon source and a solvent melt to synthesize 13C-enriched diamonds for advanced Raman and NMR structural characterization [4].
Corrosive;Irritant